molecular formula C9H11NO2 B13196567 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol

Cat. No.: B13196567
M. Wt: 165.19 g/mol
InChI Key: JILNIAMTKRTMFM-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol is a heterocyclic compound that features a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazepine ring. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzothiazepin-8-ol: Similar structure but contains a sulfur atom instead of oxygen.

    2,3,4,5-Tetrahydro-1,4-benzodiazepin-8-ol: Contains a nitrogen atom in place of oxygen.

    2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one: Differing in the position of the functional group.

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol is unique due to the presence of the hydroxyl group at the 8-position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol

InChI

InChI=1S/C9H11NO2/c11-8-2-1-7-6-10-3-4-12-9(7)5-8/h1-2,5,10-11H,3-4,6H2

InChI Key

JILNIAMTKRTMFM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)O

Origin of Product

United States

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